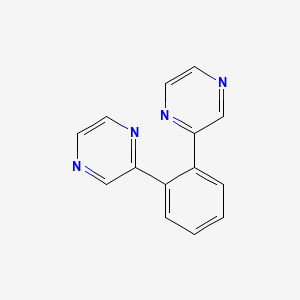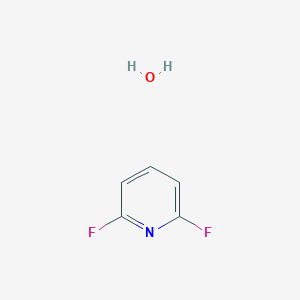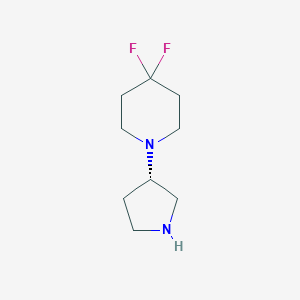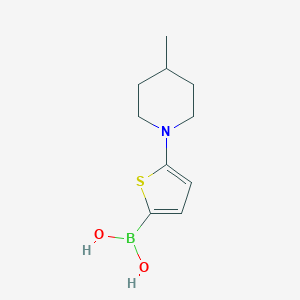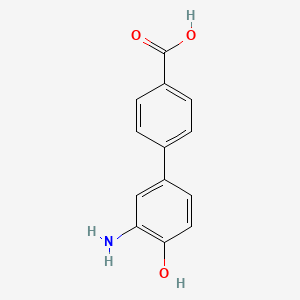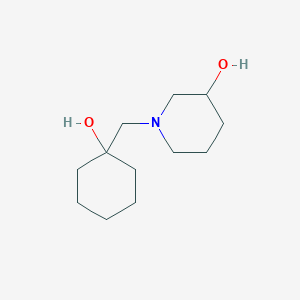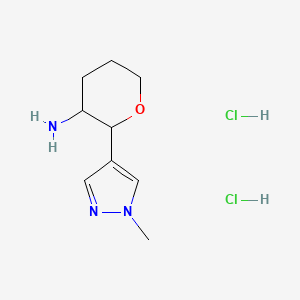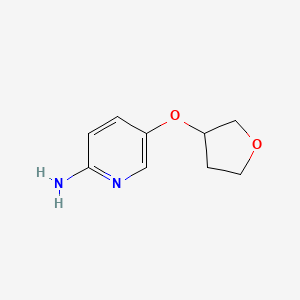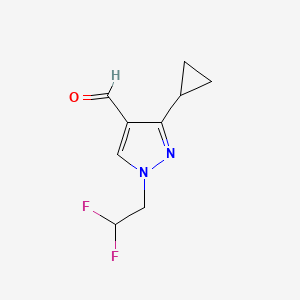
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H10F2N2O. This compound is characterized by the presence of a cyclopropyl group, a difluoroethyl group, and a pyrazole ring with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Addition of the Difluoroethyl Group: The difluoroethyl group can be added through a nucleophilic substitution reaction using a difluoroethyl halide.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
科学研究应用
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
- 3-Cyclopropyl-1-(2,2-difluoroethyl)-3,7-dimethyl-1,4-diazepane
- 3-Cyclopropyl-1-(2,2-difluoroethyl)-3,6,6-trimethylpiperazine-2,5-dione
Uniqueness
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a cyclopropyl group, a difluoroethyl group, and a pyrazole ring with an aldehyde functional group. This combination imparts distinct chemical properties, such as reactivity and stability, making it a versatile compound in various research applications.
属性
分子式 |
C9H10F2N2O |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H10F2N2O/c10-8(11)4-13-3-7(5-14)9(12-13)6-1-2-6/h3,5-6,8H,1-2,4H2 |
InChI 键 |
CJEKOAUPYCYHTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NN(C=C2C=O)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


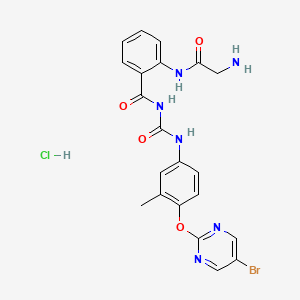

![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
